molecular formula C10H9NO B094393 3-Methyl-5-phenylisoxazole CAS No. 1008-75-9

3-Methyl-5-phenylisoxazole

Cat. No.: B094393
CAS No.: 1008-75-9
M. Wt: 159.18 g/mol
InChI Key: FBYQIYSAUFWXQK-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylisoxazole is a heterocyclic compound with the molecular formula C10H9NO. It is characterized by a five-membered isoxazole ring, which includes one nitrogen and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Metal-Free Synthesis: Industrial production often employs metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Halogenated derivatives of this compound.

Chemistry:

Biology:

    Biological Probes: Utilized in the development of biological probes for studying enzyme activities and cellular processes.

Medicine:

Industry:

    Material Science: Employed in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylisoxazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid
  • 4-(Bromomethyl)-3-methyl-5-phenylisoxazole
  • 3-Methyl-5-phenylisoxazole-4-carboxylic acid

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-methyl-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYQIYSAUFWXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143518
Record name Isoxazole, 3-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-75-9
Record name Isoxazole, 3-methyl-5-phenyl-
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Record name 3-Methyl-5-phenylisoxazole
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Record name Isoxazole, 3-methyl-5-phenyl-
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Record name 3-Methyl-5-phenylisoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main chemical characteristics of 3-methyl-5-phenylisoxazole?

A1: this compound is a heterocyclic compound containing both isoxazole and phenyl rings. It can undergo various reactions, particularly electrophilic substitutions, due to the presence of electron-rich aromatic rings. [, ]

Q2: How does this compound react with electrophilic compounds?

A2: The reactivity of this compound with electrophiles is influenced by the base used. [, ]

  • n-Butyllithium (n-BuLi): Results in alkylation at both the C-4 position of the isoxazole ring and the C-3 methyl group. Dialkylation is also possible. [, ]
  • Lithium diisopropylamide (LDA): Alkylation product distribution depends on the specific alkyl halide used. [, ]
  • LDA-TMEDA: Leads to regioselective alkylation at the C-3 methyl group. [, ]

Q3: What is the regioselectivity of nitration in this compound?

A3: Nitration studies reveal that: []

  • This compound undergoes nitration primarily at the para-position of the phenyl ring. []
  • 5-Methyl-3-phenylisoxazole, an isomer, shows nitration at the meta-position of the phenyl ring when reacting as a conjugate acid, and at the para-position when reacting as a free base. []

Q4: Has this compound been investigated for biological activity?

A4: Yes, this compound has shown nematicidal activity against plant-parasitic nematodes, specifically Meloidogyne incognita and Rotylenchulus reniformis. [] Its activity was comparable to certain neem limonoids, natural nematicidal compounds. []

Q5: Are there any studies on metal complexes with this compound?

A5: Yes, research has explored the coordination chemistry of this compound with various metals, including:

  • Group IIB metals: Studies have investigated the formation and properties of complexes with these metals. []
  • Copper (II): Complexes with copper (II) have been synthesized and characterized. []
  • Manganese (II): Coordination compounds with manganese (II) have been prepared and studied. []

Q6: Have there been any computational studies on this compound and its derivatives?

A6: Theoretical studies utilizing molecular mechanics (MM2) and extended Hückel molecular orbital (EHMO) calculations have been conducted on palladium(II) and platinum(II) complexes with this compound and other isoxazole derivatives. [, , ] These studies aimed to:

  • Investigate potential antitumor activity by analyzing electronic structures and bonding properties. [, , ]
  • Explore relationships between molecular structure, electronic properties, and biological activity. [, , ]

Q7: Can you provide details about the synthesis of this compound?

A7: One method involves the reaction of 4-phenylbut-3-en-2-one with hydroxylamine hydrochloride in the presence of a catalyst. [] Another approach utilizes the conversion of pyrimidines into isoxazoles. Specifically, reacting 6-methyl-4-phenylpyrimidine 1-oxide with hydroxylamine hydrochloride yields this compound. []

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